1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate is a complex organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to a tetrahydropyridine ring, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl chloride and methyl iodide, respectively, in the presence of a suitable base.
Formation of the Carboxylate Groups: The carboxylate groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-tert-butyl 3-methyl 5-bromo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 3-methyl 5-chloro-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
1-tert-butyl 3-methyl 5-fluoro-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with a fluorine atom instead of a bromine atom.
1-tert-butyl 3-methyl 5-iodo-1,2,3,4-tetrahydropyridine-1,3-dicarboxylate: Similar structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2763756-19-8 |
---|---|
Molecular Formula |
C12H18BrNO4 |
Molecular Weight |
320.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.